molecular formula C34H22O4 B584481 trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate CAS No. 57405-08-0

trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate

Cat. No.: B584481
CAS No.: 57405-08-0
M. Wt: 494.546
InChI Key: PIOICHLIKBTTOX-NYDCQLBNSA-N
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Description

“Trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate” is a known metabolite of benzo[a]pyrene . It has been shown to be oxidized to yield benzo[a]pyrene-7,8-dione (BPQ) in uninduced fortified rat liver S100 fractions .


Synthesis Analysis

Dihydrodiol dehydrogenase (DD) has been shown to catalyze the oxidation of (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BP-diol) to yield benzo[a]pyrene-7,8-dione (BPQ) in uninduced fortified rat liver S100 fractions . The formation of BPQ by isolated hepatocytes was found to be 0.50 nmol/3×10^6 cells/10 min .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It has been shown that when (—)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene is used as a substrate, both noninduced and BA-induced monocytes and lymphocytes metabolize the compound further to highly mutagenic 7,8-diol-9,10-epoxides .


Chemical Reactions Analysis

The compound undergoes oxidation to yield benzo[a]pyrene-7,8-dione (BPQ) in uninduced fortified rat liver S100 fractions . Other organic-soluble metabolites formed corresponded to BP-tetraols (hydrolysis products of the anti-and syn-diol epoxides) .

Mechanism of Action

The mechanism of action of “trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate” involves the oxidation of the compound to yield benzo[a]pyrene-7,8-dione (BPQ) in uninduced fortified rat liver S100 fractions . This process is catalyzed by Dihydrodiol dehydrogenase (DD) .

Properties

IUPAC Name

[(7S,8S)-7-benzoyloxy-7,8-dihydrobenzo[a]pyren-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22O4/c35-33(23-8-3-1-4-9-23)37-29-19-18-26-27-17-16-22-13-7-12-21-14-15-25(31(27)30(21)22)20-28(26)32(29)38-34(36)24-10-5-2-6-11-24/h1-20,29,32H/t29-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOICHLIKBTTOX-NYDCQLBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C=CC3=C(C2OC(=O)C4=CC=CC=C4)C=C5C=CC6=C7C5=C3C=CC7=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@H]2C=CC3=C([C@@H]2OC(=O)C4=CC=CC=C4)C=C5C=CC6=C7C5=C3C=CC7=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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